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Compound of Interest

Compound Name:

(1-(4-

Chlorophenyl)cyclopentyl)methana

mine

Cat. No.: B1330473 Get Quote

Disclaimer: This document provides a comprehensive overview of the theoretical and

methodological framework for the analytical characterization of (1-(4-
chlorophenyl)cyclopentyl)methanamine. Specific experimental data for this compound is not

readily available in the public domain. Therefore, the characterization data and analytical

protocols presented herein are based on established chemical principles and extrapolation

from structurally analogous compounds. This guide is intended for informational purposes for

researchers, scientists, and drug development professionals and should be used in conjunction

with appropriate laboratory safety practices and expert consultation.

Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a primary amine featuring a cyclopentyl ring

attached to a 4-chlorophenyl group. This structure is of interest in medicinal chemistry and drug

discovery as a potential building block for more complex molecules. The presence of a chiral

center, a primary amine, and a halogenated aromatic ring necessitates a multi-faceted

analytical approach for comprehensive characterization and quality control. This guide outlines

the key analytical techniques and expected data for the unambiguous identification and purity

assessment of this compound.
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Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of (1-(4-
chlorophenyl)cyclopentyl)methanamine is presented below. These values are

computationally derived and serve as an estimation.

Property Value

Molecular Formula C₁₂H₁₆ClN

Molecular Weight 209.72 g/mol

Monoisotopic Mass 209.0971 Da

XlogP 3.5

Boiling Point ~300-320 °C (at 760 mmHg)

pKa (amine) ~10.2

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of (1-(4-
chlorophenyl)cyclopentyl)methanamine. The expected data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are

detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.30 d, J ≈ 8.5 Hz 2H Ar-H (ortho to Cl)

~ 7.25 d, J ≈ 8.5 Hz 2H Ar-H (meta to Cl)

~ 2.85 s 2H -CH₂-NH₂

~ 2.0 - 1.6 m 8H Cyclopentyl-H

~ 1.4 (broad) s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 145 Quaternary Ar-C

~ 132 Ar-C-Cl

~ 129 Ar-CH

~ 128 Ar-CH

~ 50 Quaternary Cyclopentyl-C

~ 48 -CH₂-NH₂

~ 35 Cyclopentyl-CH₂

~ 24 Cyclopentyl-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

3050 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1600 - 1580 Medium C=C stretch (aromatic ring)

1490 Strong C=C stretch (aromatic ring)

1090 Strong C-N stretch

1015 Strong C-Cl stretch

820 Strong
C-H bend (para-disubstituted

ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

209/211 High
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotope pattern)

192 Medium [M - NH₃]⁺

180 High [M - CH₂NH₂]⁺

139 Medium [C₉H₁₀Cl]⁺

111/113 Medium [C₆H₄Cl]⁺

Chromatographic Methods for Purity and Separation
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Chromatographic techniques are crucial for assessing the purity of (1-(4-
chlorophenyl)cyclopentyl)methanamine and for separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification. Due to the lack of a

strong chromophore in the aliphatic portion, UV detection will rely on the absorbance of the

chlorophenyl ring.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 220 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of

approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Derivatization of the primary amine may be necessary to improve peak shape and thermal

stability.

Experimental Protocol: GC-MS
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Instrumentation: A standard GC-MS system.

Derivatization (optional): To a solution of the sample in a suitable solvent (e.g.,

Dichloromethane), add an equal volume of a derivatizing agent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes.

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15

°C/min, and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: 40-450 amu.

Visualizations
The following diagrams illustrate the logical workflows for the analytical characterization of (1-
(4-chlorophenyl)cyclopentyl)methanamine.
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General workflow for the synthesis and analytical characterization.

Start: HPLC Method Development Column Selection
(e.g., C18)

Mobile Phase Selection
(Water/Acetonitrile) Gradient Optimization Wavelength Selection

(e.g., 220 nm)
Method Validation

(Linearity, Precision, Accuracy)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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